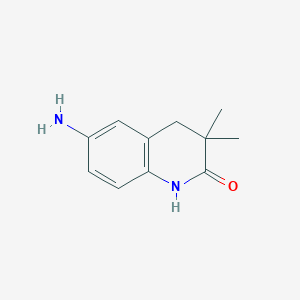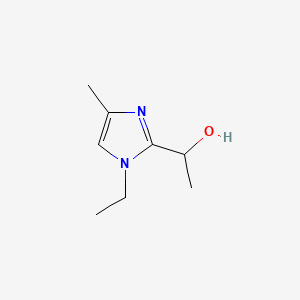
2-Benzyl-3-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-ethoxypyridine is an organic compound with the molecular formula C14H15NO. It belongs to the class of heterocyclic aromatic compounds, specifically pyridines, which are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-ethoxypyridine typically involves the alkylation of 3-ethoxypyridine with benzyl chloride. This reaction is carried out under elevated temperatures to facilitate the formation of the desired product . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The choice of solvent and reaction conditions are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-ethoxypyridine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as iodination and aminomethylation.
Oxidation and Reduction: The presence of the benzyl group allows for oxidation reactions, while the pyridine ring can undergo reduction under specific conditions.
Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Iodination: Typically involves the use of iodine and an oxidizing agent.
Aminomethylation: Uses formaldehyde and an amine source.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination yields iodinated derivatives, while aminomethylation produces aminomethylated compounds.
Scientific Research Applications
2-Benzyl-3-ethoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-ethoxypyridine involves its interaction with specific molecular targets. The benzyl group can participate in hydrophobic interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Benzylpyridine: Similar structure but lacks the ethoxy group.
3-Ethoxypyridine: Similar structure but lacks the benzyl group.
2-Benzyl-3-hydroxypyridine: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness: 2-Benzyl-3-ethoxypyridine is unique due to the presence of both the benzyl and ethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
57629-74-0 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-benzyl-3-ethoxypyridine |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-9-6-10-15-13(14)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3 |
InChI Key |
YMSWUSCHZMJHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethoxybenzoic acid](/img/structure/B13932783.png)

![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)



![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)

![ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate](/img/structure/B13932824.png)
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)



